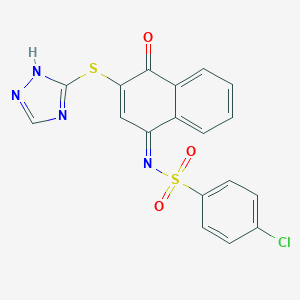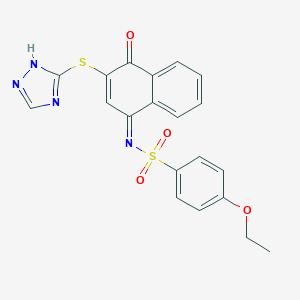![molecular formula C13H18FNO2S B280849 1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMP is a piperidine derivative that has been synthesized using various methods.
Mechanism of Action
1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine acts by inhibiting the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in enhanced activation of their respective receptors, which leads to the analgesic effect of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the spinal cord, leading to a reduction in neuropathic pain. This compound has also been shown to improve motor function and reduce mechanical allodynia in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine is its high potency as an analgesic. This compound has been shown to be effective in reducing neuropathic pain at low doses. However, this compound has some limitations for lab experiments. This compound is an expensive compound, which limits its use in large-scale experiments. Additionally, this compound has a short half-life, which requires frequent dosing in animal models.
Future Directions
There are several future directions for the study of 1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine. One of the potential directions is the investigation of the effects of this compound on other types of pain such as inflammatory pain. Another direction is the exploration of the effects of this compound on other neurotransmitter systems such as dopamine and gamma-aminobutyric acid (GABA). Additionally, the development of this compound analogs with improved pharmacokinetic properties could enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in the treatment of neuropathic pain. This compound acts by inhibiting the reuptake of serotonin and norepinephrine, leading to enhanced activation of their respective receptors and the analgesic effect. This compound has several biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and improvement of motor function. While this compound has some limitations for lab experiments, there are several future directions for its study, including investigating its effects on other types of pain and developing this compound analogs with improved pharmacokinetic properties.
Synthesis Methods
1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine can be synthesized using different methods. One of the most common methods is the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. This reaction leads to the formation of this compound as a white solid.
Scientific Research Applications
1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine has been studied for its potential therapeutic applications in different fields of scientific research. One of the most significant applications of this compound is in the treatment of neuropathic pain. Studies have shown that this compound can act as a potent analgesic by inhibiting the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft.
Properties
Molecular Formula |
C13H18FNO2S |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C13H18FNO2S/c1-10-5-7-15(8-6-10)18(16,17)13-4-3-12(14)9-11(13)2/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
BNOUBAIOCJXGEP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)C |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)

